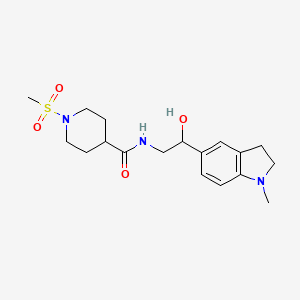

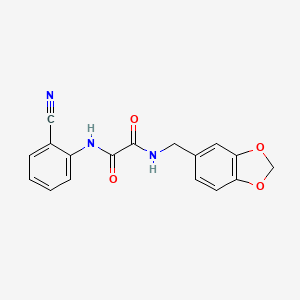

![molecular formula C18H10F6N2OS B2476158 2-phenyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide CAS No. 400080-76-4](/img/structure/B2476158.png)

2-phenyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

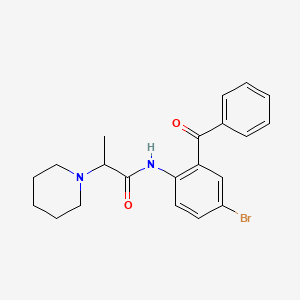

The compound “2-phenyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide” is a complex organic molecule that contains several functional groups. It has two phenyl rings (a six-membered carbon ring structure typical in many organic compounds), each substituted with a trifluoromethyl group (-CF3). It also contains a thiazole ring (a five-membered ring containing one nitrogen atom and one sulfur atom) and a carboxamide group (-CONH2) attached to the thiazole ring .

Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the phenyl and thiazole rings. The trifluoromethyl groups attached to the phenyl rings are electron-withdrawing, which could influence the electronic distribution and reactivity of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the electron-withdrawing trifluoromethyl groups and the electron-donating amide group. It could potentially undergo various organic reactions such as nucleophilic substitution or addition, depending on the reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl groups could increase its lipophilicity, potentially enhancing its ability to cross biological membranes. The thiazole ring and carboxamide group could participate in hydrogen bonding, influencing its solubility and reactivity .Applications De Recherche Scientifique

Anticancer Activity

One notable application of 2-phenyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide derivatives is in anticancer research. A study demonstrated that these derivatives exhibit anticancer activity against various cell lines, including A-549, Bel7402, and HCT-8. Among them, the compound with a 4-chloro-2-methylphenyl amido substituted thiazole showed the highest activity at 48% (Cai et al., 2016).

Synthesis and Characterization

The synthesis of derivatives of this compound has been a subject of interest. Kumar et al. (2013) reported an efficient route to synthesize 2-phenyl-4-functionalized thiazoles, which are structurally similar to the compound , highlighting the potential for diverse applications in the field of synthetic organic chemistry (Kumar et al., 2013).

NF-kappaB and AP-1 Gene Expression Inhibitors

In the context of transcription factor inhibition, a study explored the structure-activity relationship of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, a compound closely related to the one . This compound is an inhibitor of transcription mediated by NF-kappaB and AP-1 transcription factors, which are crucial in the context of inflammatory responses and cancer (Palanki et al., 2000).

Crystal Structure Analysis

The crystal structure of related compounds, such as diflunisal carboxamides, has been studied to understand their molecular configuration and interaction potentials. Such analyses are vital for drug development and material science applications (Zhong et al., 2010).

Fungicidal Activity

The derivatives of 2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide have also been synthesized and tested for fungicidal activity, showcasing their potential in agricultural applications. The inhibition rates against specific fungi were significant, indicating their effectiveness as fungicides (Wei, 2012).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The potential applications and future directions for this compound would depend on its biological activity and physicochemical properties. It could potentially be explored for use in pharmaceutical or agrochemical contexts, given the presence of structural features common in these types of compounds .

Propriétés

IUPAC Name |

2-phenyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10F6N2OS/c19-17(20,21)11-7-4-8-12(9-11)25-15(27)13-14(18(22,23)24)26-16(28-13)10-5-2-1-3-6-10/h1-9H,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFZASIDHDGENKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(S2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10F6N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

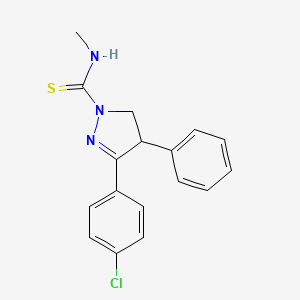

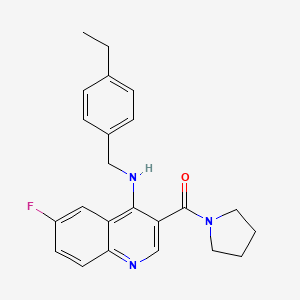

![N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2476076.png)

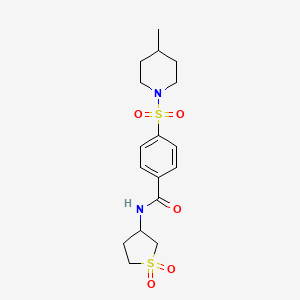

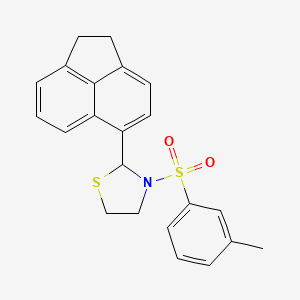

![(E)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one](/img/structure/B2476081.png)

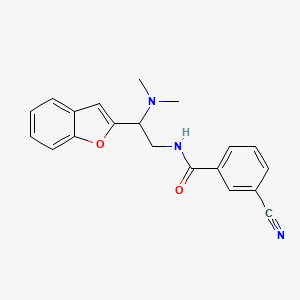

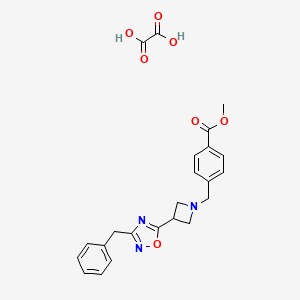

![3-[4-(azepan-1-yl)phenyl]prop-2-enoic Acid](/img/structure/B2476088.png)

![1,2,5-Triazaspiro[2.3]hex-1-ene hydrochloride](/img/structure/B2476095.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2476098.png)